molecular formula C15H18 B1584259 Naphthalene, 2-(1-ethylpropyl)- CAS No. 3042-57-7

Naphthalene, 2-(1-ethylpropyl)-

Cat. No.: B1584259
CAS No.: 3042-57-7
M. Wt: 198.3 g/mol
InChI Key: WXKMPZORXBGZGK-UHFFFAOYSA-N
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Description

Naphthalene, 2-(1-ethylpropyl)- is an organic compound belonging to the class of polynuclear aromatic hydrocarbons It consists of a naphthalene ring substituted with a 2-(1-ethylpropyl) group

Mechanism of Action

Target of Action

Naphthalene, 2-(1-ethylpropyl)-, also known as 2-(pentan-3-yl)naphthalene, is a derivative of naphthalene . The primary targets of naphthalene and its derivatives are tissues with high levels of cytochrome P450 monooxygenase activity . These include the Clara cells of the mouse lung, which have been found to be particularly sensitive and susceptible to necrotic changes .

Mode of Action

The mode of action of Naphthalene, 2-(1-ethylpropyl)- involves its metabolism to reactive intermediates. Oxidation of naphthalene yields the 1,2-epoxide and numerous other metabolites, some of which are reactive . These reactive intermediates bind to cellular proteins, leading to covalent binding . This covalent binding occurs in tissues with high levels of cytochrome P450 monooxygenase activity .

Biochemical Pathways

The biochemical pathways affected by Naphthalene, 2-(1-ethylpropyl)- involve the metabolism of naphthalene. The key intermediates in the bacterial degradation of naphthalene are salicylate and phthalate . The degradation enzymes, NahABCDE and SalABCDEFGH, are up-regulated by the regulator NahR, which is activated by salicylate .

Pharmacokinetics

The pharmacokinetics of Naphthalene, 2-(1-ethylpropyl)- involve its absorption, distribution, metabolism, and elimination (ADME). Naphthalene can be absorbed by the organism orally, dermally, and by inhalation . It is metabolized to reactive intermediates, which are detoxified and excreted mainly after conjugation with glutathione, glucuronic acid, or sulfate . The reactive intermediates bind to cellular proteins, leading to covalent binding .

Result of Action

The result of the action of Naphthalene, 2-(1-ethylpropyl)- includes cytotoxic effects and inflammation. In long-term inhalation studies, inflammation of the nose and lungs, metaplasia of the olfactory epithelium, and hyperplasia of the respiratory epithelium developed in mice exposed to concentrations from 10 ml/m3 . A significant increase in the incidence of lung tumours was found in female B6C3F1 mice exposed for 2 years by inhalation to naphthalene concentrations of 10 and 30 ml/m3 .

Action Environment

The action environment of Naphthalene, 2-(1-ethylpropyl)- is influenced by various environmental factors. Naphthalene is an ubiquitous environmental pollutant, and high levels of naphthalene occur at certain industrial workplaces . The global metabolic regulatory mechanisms of microorganisms facing coexisting polycyclic aromatic hydrocarbons (PAHs) like naphthalene are poorly understood, which is a major bottleneck for efficient bioremediation of PAHs pollution .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Naphthalene, 2-(1-ethylpropyl)- typically involves the alkylation of naphthalene. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with 1-ethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of Naphthalene, 2-(1-ethylpropyl)- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product.

Types of Reactions:

    Oxidation: Naphthalene, 2-(1-ethylpropyl)- can undergo oxidation reactions, typically forming naphthoquinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydronaphthalene derivatives.

    Substitution: Electrophilic aromatic substitution reactions are common, where the naphthalene ring can be substituted with various electrophiles such as halogens, nitro groups, or sulfonic acids.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Naphthoquinones and other oxidized derivatives.

    Reduction: Dihydronaphthalene derivatives.

    Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives.

Scientific Research Applications

Naphthalene, 2-(1-ethylpropyl)- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Naphthalene: The parent compound, known for its use in mothballs and as a precursor in chemical synthesis.

    1-Methylbutyl Naphthalene: Another alkylated naphthalene derivative with different alkyl chain length and branching.

    Pentyl Naphthalene: Similar structure but with a pentyl group instead of 1-ethylpropyl.

Uniqueness: Naphthalene, 2-(1-ethylpropyl)- is unique due to its specific alkyl substitution, which influences its physical and chemical properties, such as solubility, reactivity, and self-assembly tendencies. This makes it a valuable compound for studying structure-property relationships in polynuclear aromatic hydrocarbons.

Properties

IUPAC Name

2-pentan-3-ylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18/c1-3-12(4-2)15-10-9-13-7-5-6-8-14(13)11-15/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKMPZORXBGZGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40952756
Record name 2-(Pentan-3-yl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40952756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3042-57-7
Record name Naphthalene, 2-(1-ethylpropyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114549
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Pentan-3-yl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40952756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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